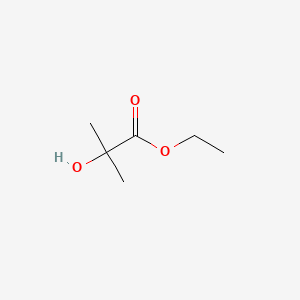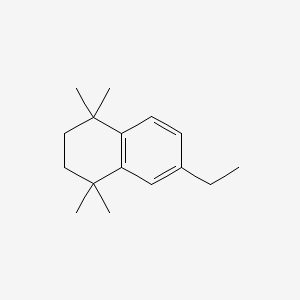![molecular formula C16H12N2O3 B1328951 3-[5-(フェノキシメチル)-1,2,4-オキサジアゾール-3-イル]ベンズアルデヒド CAS No. 1119450-79-1](/img/structure/B1328951.png)
3-[5-(フェノキシメチル)-1,2,4-オキサジアゾール-3-イル]ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is an organic compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol . This compound features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a phenoxymethyl group. It is a solid at room temperature and is used in various research and industrial applications .
科学的研究の応用
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
準備方法
The synthesis of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with phenoxymethyl halides in the presence of a base.
Formylation: The final step is the formylation of the benzene ring, which can be carried out using Vilsmeier-Haack reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
化学反応の分析
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
作用機序
The mechanism of action of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The phenoxymethyl and oxadiazole moieties contribute to its binding affinity and specificity .
類似化合物との比較
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde can be compared with other similar compounds, such as:
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde: This compound has a chloromethyl group instead of a phenoxymethyl group, which affects its reactivity and applications.
4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde: This isomer has the oxadiazole ring attached at a different position on the benzene ring, leading to different chemical and physical properties.
3-[5-(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde:
These comparisons highlight the uniqueness of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde in terms of its structure, reactivity, and applications.
特性
IUPAC Name |
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-10-12-5-4-6-13(9-12)16-17-15(21-18-16)11-20-14-7-2-1-3-8-14/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGAWYUALHLDSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC(=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209829 |
Source


|
| Record name | 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-79-1 |
Source


|
| Record name | 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


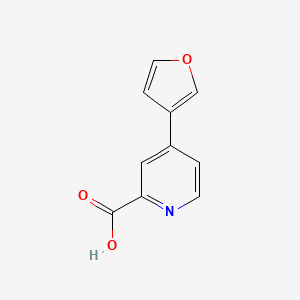
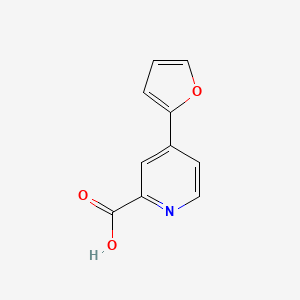


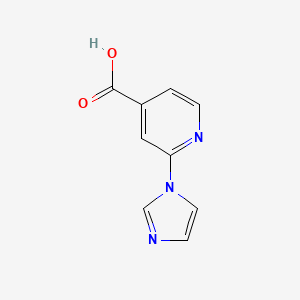

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)



